![molecular formula C10H16BNO2 B8221269 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile](/img/structure/B8221269.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C10H16BNO2 and its molecular weight is 193.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile and related compounds have been synthesized and studied for their structural properties. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized through a multi-step substitution reaction. The structures of these compounds were confirmed using various spectroscopic methods (FTIR, NMR) and mass spectrometry, and their crystal structures were analyzed through X-ray diffraction. Density Functional Theory (DFT) was utilized to further investigate the molecular structures and physicochemical properties of these compounds (Huang et al., 2021) (Yang et al., 2021).
2. Applications in Molecular Structure Optimization
The compounds involving this compound have been subjects to DFT studies to predict and optimize their molecular structures. These studies help in understanding the electron distribution within the molecules and play a crucial role in the design of new compounds with desired properties (Wu et al., 2021).
3. Advancements in Borylation Techniques
The compound has been used in the study of palladium-catalyzed borylation techniques. These methods are essential for introducing boron into organic compounds, which is a critical step in the synthesis of many pharmaceuticals and fine chemicals (Takagi & Yamakawa, 2013).
4. Investigation of Molecular Electrostatic Potential
Research also delves into the molecular electrostatic potential and frontier molecular orbitals of these compounds. Understanding these aspects can lead to the discovery of new materials and drugs by manipulating the electronic properties of molecules (Liao et al., 2022).
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRSTBCFVYBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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